6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane
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Overview
Description
6-Phenyl-2-pyrazin-2-yl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a pyrazine ring and an azaspiro[33]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be facilitated by visible light-mediated energy transfer catalysis, which allows for the formation of complex spirocyclic structures under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-yielding reactions and minimizing the use of protecting groups to streamline the process. The key steps often involve the formation of the spirocyclic core followed by functionalization to introduce the phenyl and pyrazinyl groups.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and stability.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and is used in medicinal chemistry for its similar biological activity.
2-Oxa-1-azaspiro[3.2.0]heptane: This compound is used in DNA-encoded library technology and has unique structural features that make it valuable for drug discovery.
Uniqueness
6-Phenyl-2-pyrazin-2-yl-2-azaspiro[33]heptane is unique due to its combination of a pyrazine ring and an azaspiro[33]heptane moiety This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
6-phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-4-13(5-3-1)14-8-16(9-14)11-19(12-16)15-10-17-6-7-18-15/h1-7,10,14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDYGWNJBLSRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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